
1H-2-Benzopyran-4-carboxamide, N,N-dipropyl-1-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-2-Benzopyran-4-carboxamide, N,N-dipropyl-1-oxo- is a chemical compound belonging to the benzopyran family, which is a class of organic compounds characterized by a fused benzene and pyran ring structure[_{{{CITATION{{{_1{Unexpected Formation of 4- (1-Carbamoyl-3-oxo-1,3-dihydro-2 ... - MDPI
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-2-Benzopyran-4-carboxamide, N,N-dipropyl-1-oxo- typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate starting materials, such as benzopyran derivatives and propylamine.
Reaction Conditions: The reaction conditions include the use of a suitable solvent, temperature control, and the presence of a catalyst to facilitate the reaction.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors, continuous flow processes, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-2-Benzopyran-4-carboxamide, N,N-dipropyl-1-oxo- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at specific positions on the benzopyran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Wissenschaftliche Forschungsanwendungen
1H-2-Benzopyran-4-carboxamide, N,N-dipropyl-1-oxo- has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: The compound may be explored for its therapeutic properties and used in drug discovery and development.
Industry: It can be utilized in the production of materials, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 1H-2-Benzopyran-4-carboxamide, N,N-dipropyl-1-oxo- exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1H-2-Benzopyran-4-carboxamide, N,N-dipropyl-1-oxo- can be compared with other similar compounds, such as:
Coumarin derivatives: These compounds share a similar benzopyran structure but differ in their functional groups and substituents.
Phthalide-carboxamide derivatives: These compounds have a similar core structure but may have different substituents and functional groups.
Eigenschaften
CAS-Nummer |
148581-57-1 |
|---|---|
Molekularformel |
C16H19NO3 |
Molekulargewicht |
273.33 g/mol |
IUPAC-Name |
1-oxo-N,N-dipropylisochromene-4-carboxamide |
InChI |
InChI=1S/C16H19NO3/c1-3-9-17(10-4-2)15(18)14-11-20-16(19)13-8-6-5-7-12(13)14/h5-8,11H,3-4,9-10H2,1-2H3 |
InChI-Schlüssel |
POAOUYUGEZTXLL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CCC)C(=O)C1=COC(=O)C2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


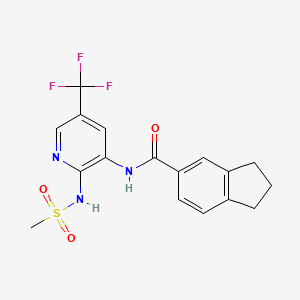
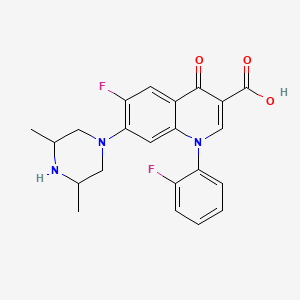
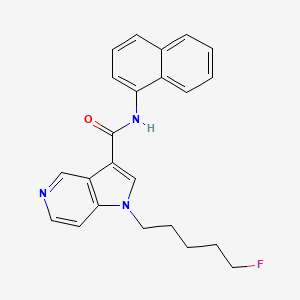
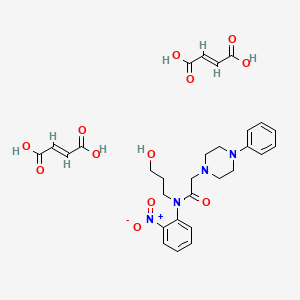



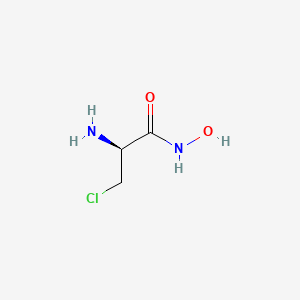
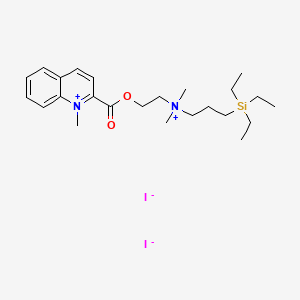
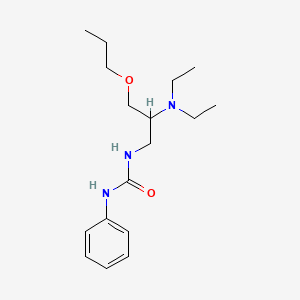


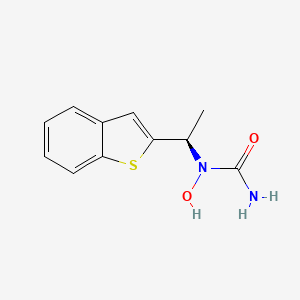
![N-[[[1-Oxo-3-[[2-(2-oxoimidazolidin-1-YL)ethyl]amino]propyl]amino]methyl]acrylamide](/img/structure/B15183710.png)
